molecular formula C18H26N2O B12496011 [4-(3-Methylcyclohexyl)piperazin-1-yl](phenyl)methanone

[4-(3-Methylcyclohexyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B12496011
M. Wt: 286.4 g/mol
InChI Key: LUXAZHNJKKBWFF-UHFFFAOYSA-N
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Description

4-(3-Methylcyclohexyl)piperazin-1-ylmethanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a 3-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl chloride.

    Addition of 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group is added through a Friedel-Crafts alkylation reaction using 3-methylcyclohexyl chloride and an aluminum chloride catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid and nitric acid.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3-Methylcyclohexyl)piperazin-1-ylmethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine core but differs in the substitution pattern, leading to different pharmacological properties.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:

Uniqueness:

    Structural Features: The combination of a piperazine ring with a phenyl group and a 3-methylcyclohexyl group is unique, providing distinct chemical and physical properties.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

[4-(3-methylcyclohexyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H26N2O/c1-15-6-5-9-17(14-15)19-10-12-20(13-11-19)18(21)16-7-3-2-4-8-16/h2-4,7-8,15,17H,5-6,9-14H2,1H3

InChI Key

LUXAZHNJKKBWFF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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